

In-depth Technical Guide: The Molecular Structure of 4-Ethylbenzaldehyde

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Compound of Interest

Compound Name: 4-Ethylbenzaldehyde

Cat. No.: B1584596

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Introduction

4-Ethylbenzaldehyde is a significant aromatic aldehyde utilized in the fragrance, flavor, and pharmaceutical sectors. Its distinct chemical reactivity and physical characteristics are dictated by its molecular architecture, which features a benzene ring substituted with both an ethyl and a formyl group at the para position. This guide offers a comprehensive technical examination of the molecular structure of **4-Ethylbenzaldehyde**, encompassing its physicochemical properties, spectroscopic profile, and detailed experimental procedures for its synthesis and analysis.

Molecular Structure and Properties

4-Ethylbenzaldehyde, with the chemical formula $C_9H_{10}O$, is structured around a central benzene ring.^{[1][2]} An ethyl group ($-CH_2CH_3$) is bonded to the fourth carbon of the ring, while a formyl (aldehyde) group ($-CHO$) is attached to the first carbon, a configuration also referred to as para-substitution.

Key Identifiers:

- IUPAC Name: **4-ethylbenzaldehyde**^[1]
- CAS Number: 4748-78-1^[2]

- Molecular Weight: 134.18 g/mol [2]

A summary of its principal physical and chemical properties is detailed in Table 1.

Table 1: Physicochemical Properties of 4-Ethylbenzaldehyde

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O	[1][2]
Molecular Weight	134.18 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Sweet, almond-like	[2]
Boiling Point	221 °C	[4]
Density	0.979 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.539	[4]
Flash Point	92 °C	[2]
Solubility	Soluble in alcohol, ether; sparingly soluble in water	[2]

Experimental Protocols

Synthesis of 4-Ethylbenzaldehyde by Oxidation of 4-Ethylbenzyl Alcohol

This protocol outlines a prevalent method for synthesizing **4-Ethylbenzaldehyde** through the oxidation of 4-Ethylbenzyl alcohol.[5][6]

Materials:

- 4-Ethylbenzyl alcohol
- Potassium permanganate (KMnO₄)

- Toluene or Ethyl acetate (solvent)
- Tetrabutylammonium bromide (TBAB) or another suitable phase transfer catalyst
- 10% aqueous sodium bicarbonate solution
- Diethyl ether
- Anhydrous sodium sulfate
- 2,4-Dinitrophenylhydrazine solution in HCl (for product characterization)

Procedure:

- In a round-bottom flask fitted with a magnetic stirrer, dissolve 4-ethylbenzyl alcohol (0.1 mol) in 50 mL of toluene or ethyl acetate.
- Add the phase transfer catalyst (e.g., TBAB, 0.01 mol) to the solution.
- In a separate flask, dissolve potassium permanganate (0.5 mol) in 50 mL of water.
- Gradually add the potassium permanganate solution to the vigorously stirred 4-ethylbenzyl alcohol solution at room temperature (approximately 30°C).
- Continue to stir the mixture vigorously for about 30 minutes. Monitor the reaction's progress using thin-layer chromatography (TLC).
- Once the reaction is complete, separate the organic layer.
- Perform three successive extractions of the aqueous layer with diethyl ether.
- Combine all organic layers and wash with a 10% sodium bicarbonate solution to neutralize and remove any remaining oxidizing agent and acidic by-products.
- Dry the combined organic layer with anhydrous sodium sulfate.
- Filter the solution to remove the drying agent, and then remove the solvent using a rotary evaporator to obtain the crude **4-ethylbenzaldehyde**.

- The product can be further purified by vacuum distillation.
- Characterize the final product by forming its 2,4-dinitrophenylhydrazone derivative and measuring its melting point, in addition to spectroscopic analysis.[6]

Spectroscopic Analysis

Sample Preparation:

- Accurately weigh 5-25 mg of purified **4-ethylbenzaldehyde** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3).
- Transfer the resulting solution into a clean 5 mm NMR tube.
- Ensure the solution is clear and free from any suspended particles; filter if necessary.

^1H NMR Spectroscopy Protocol:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Typical Parameters:
 - Pulse Program: Standard 1D proton
 - Number of Scans: 16-32
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s

^{13}C NMR Spectroscopy Protocol:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl_3

- Reference: CDCl_3 at 77.16 ppm
- Typical Parameters:
 - Pulse Program: Standard 1D carbon with proton decoupling
 - Number of Scans: ≥ 1024 , depending on the sample concentration
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.0-2.0 s

Sample Preparation (Attenuated Total Reflectance - ATR):

- Clean the ATR crystal surface thoroughly with a suitable solvent like isopropanol and wait for it to dry completely.
- Apply a single drop of the neat **4-ethylbenzaldehyde** liquid directly onto the center of the ATR crystal.
- If applicable, use the instrument's pressure clamp to apply gentle and even pressure, ensuring optimal contact between the sample and the crystal.

FTIR Spectroscopy Protocol:

- Instrument: FTIR Spectrometer equipped with a diamond or germanium ATR accessory
- Mode: Attenuated Total Reflectance (ATR)
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal.

Sample Preparation:

- Prepare a dilute solution of **4-ethylbenzaldehyde** (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

GC-MS Protocol:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or similar
- Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min
- Inlet Temperature: 250 °C
- Injection Volume: 1 μ L (in splitless mode or with a high split ratio)
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: Increase at 10 °C/min to 250 °C
 - Hold: Maintain at 250 °C for 5 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-300

Spectroscopic Data and Interpretation

The molecular structure of **4-Ethylbenzaldehyde** results in a distinctive spectroscopic fingerprint.

Table 2: ^1H NMR Spectroscopic Data of 4-Ethylbenzaldehyde

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.96	Singlet	1H	Aldehyde proton (-CHO)
~7.78	Doublet	2H	Aromatic protons ortho to -CHO
~7.33	Doublet	2H	Aromatic protons meta to -CHO
~2.73	Quartet	2H	Methylene protons (-CH ₂ -) of the ethyl group
~1.26	Triplet	3H	Methyl protons (-CH ₃) of the ethyl group

Solvent: CDCl₃**Table 3: ^{13}C NMR Spectroscopic Data of 4-Ethylbenzaldehyde**

Chemical Shift (δ , ppm)	Assignment
~192.0	Aldehyde carbon (C=O)
~152.0	Aromatic carbon attached to the ethyl group
~134.5	Aromatic carbon attached to the aldehyde group
~129.9	Aromatic carbons ortho to the aldehyde group
~129.7	Aromatic carbons meta to the aldehyde group
~29.1	Methylene carbon (-CH ₂ -) of the ethyl group
~15.2	Methyl carbon (-CH ₃) of the ethyl group

Solvent: CDCl₃

Table 4: Key FTIR Absorption Bands of 4-Ethylbenzaldehyde

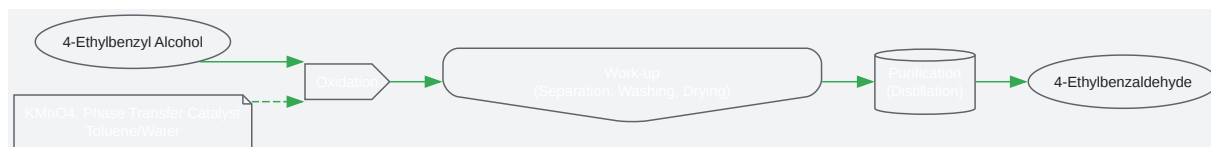
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2970, ~2870	Medium	Aliphatic C-H stretch (ethyl group)
~2820, ~2720	Weak	Aldehyde C-H stretch (Fermi resonance doublet)
~1700	Strong	C=O stretch (conjugated aldehyde)
~1605, ~1575	Medium-Strong	Aromatic C=C stretch
~830	Strong	C-H out-of-plane bend (para-disubstituted benzene)

Table 5: Mass Spectrometry Fragmentation Data of 4-Ethylbenzaldehyde

m/z	Relative Intensity (%)	Assignment
134	~95	Molecular ion [M] ⁺
133	100	[M-H] ⁺
105	~55	[M-CHO] ⁺ or [C ₆ H ₅ CH ₂] ⁺
91	~72	[C ₇ H ₇] ⁺ (tropylium ion)
77	~36	[C ₆ H ₅] ⁺ (phenyl ion)

Visualizations

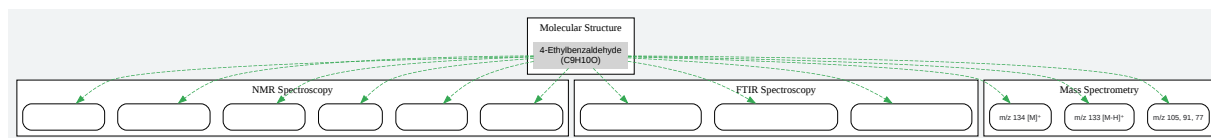
Diagram 1: Synthesis Workflow of 4-Ethylbenzaldehyde



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Caption: A simplified workflow for the synthesis of **4-Ethylbenzaldehyde**.

Diagram 2: Structure-Spectroscopy Relationship of 4-Ethylbenzaldehyde



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Caption: Key structural features and their corresponding spectroscopic signals.

Conclusion

This technical guide has presented a detailed examination of the molecular structure of **4-Ethylbenzaldehyde**, substantiated by extensive data and robust experimental protocols. The information herein is designed to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, fostering a more profound understanding and application of this vital chemical compound. The outlined methodologies for synthesis and analysis provide a solid practical basis for laboratory investigations involving **4-**

Ethylbenzaldehyde. The elucidated correlation between its molecular structure and spectroscopic characteristics is fundamental to its accurate identification and characterization.

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